molecular formula C6H8Cl3NO3S B12216565 Thieno[3,4-d]oxazole, hexahydro-2-(trichloromethyl)-, 5,5-dioxide CAS No. 90859-37-3

Thieno[3,4-d]oxazole, hexahydro-2-(trichloromethyl)-, 5,5-dioxide

Cat. No.: B12216565
CAS No.: 90859-37-3
M. Wt: 280.6 g/mol
InChI Key: TWKZIEQBCVJTGH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Thieno[3,4-d]oxazole, hexahydro-2-(trichloromethyl)-, 5,5-dioxide involves several steps, typically starting with the formation of the thieno[3,4-d]oxazole ring system. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application and scale of production .

Chemical Reactions Analysis

Thieno[3,4-d]oxazole, hexahydro-2-(trichloromethyl)-, 5,5-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfone group to sulfide or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

    Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments, often involving the cleavage of ether or amine bonds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Thieno[3,4-d]oxazole, hexahydro-2-(trichloromethyl)-, 5,5-dioxide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Thieno[3,4-d]oxazole, hexahydro-2-(trichloromethyl)-, 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Thieno[3,4-d]oxazole, hexahydro-2-(trichloromethyl)-, 5,5-dioxide can be compared with other similar compounds, such as:

    Thieno[3,4-d]oxazole derivatives: These compounds share the core thieno[3,4-d]oxazole structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Sulfone-containing compounds: These compounds contain sulfone groups and exhibit similar reactivity and applications.

    Trichloromethyl-substituted compounds:

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct properties and applications .

Properties

CAS No.

90859-37-3

Molecular Formula

C6H8Cl3NO3S

Molecular Weight

280.6 g/mol

IUPAC Name

2-(trichloromethyl)-2,3,3a,4,6,6a-hexahydrothieno[3,4-d][1,3]oxazole 5,5-dioxide

InChI

InChI=1S/C6H8Cl3NO3S/c7-6(8,9)5-10-3-1-14(11,12)2-4(3)13-5/h3-5,10H,1-2H2

InChI Key

TWKZIEQBCVJTGH-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)OC(N2)C(Cl)(Cl)Cl

Origin of Product

United States

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